molecular formula C9H5FN2O3 B14866391 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944907-17-9

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14866391
CAS No.: 944907-17-9
M. Wt: 208.15 g/mol
InChI Key: DENVYWLJMAOKAU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-fluorobenzohydrazide with diethyl oxalate under reflux conditions, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The oxadiazole ring may also contribute to the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

944907-17-9

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)

InChI Key

DENVYWLJMAOKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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